Home > Products > Screening Compounds P147424 > 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine - 201943-84-2

3H-[1,2,4]Oxadiazolo[4,3-A]pyridine

Catalog Number: EVT-12704053
CAS Number: 201943-84-2
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The unique structural features of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine contribute to its classification as a potential pharmacophore in drug discovery and a useful building block in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine typically involves cyclization reactions. A common method includes the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate. This approach facilitates the formation of the oxadiazole ring through cyclization under controlled conditions .

Technical Details

In industrial settings, scalable synthetic routes are employed to ensure high yields and purity. Continuous flow reactors may be utilized to optimize reaction conditions, often involving environmentally friendly solvents and catalysts to minimize environmental impact . Additionally, microwave-assisted synthesis has been explored for its efficiency and reduced reaction times compared to traditional methods .

Molecular Structure Analysis

Structure

The molecular structure of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine features a fused ring system that enhances its electronic properties. The oxadiazole ring contributes to the compound's reactivity and interaction with biological targets.

Data

Molecular formula: C₇H₅N₃O
Molecular weight: 149.13 g/mol
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

3H-[1,2,4]Oxadiazolo[4,3-A]pyridine undergoes various chemical transformations:

  • Oxidation: The compound can be oxidized to form different oxidation products using agents like potassium permanganate.
  • Reduction: Reduction reactions may modify the oxadiazole ring structure.
  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the ring .

Technical Details

Common reagents for these reactions include sodium borohydride for reductions and various nucleophiles or electrophiles for substitution. Controlled temperatures and solvents are critical for achieving desired outcomes in these transformations .

Mechanism of Action

The mechanism of action for 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine primarily involves its ability to interact with specific enzymes or receptors. By binding to active sites on these molecular targets, it can inhibit their activity and modulate biological processes such as cell signaling and metabolism . This interaction is crucial for its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: The presence of nitrogen atoms in the oxadiazole ring makes it reactive towards electrophiles.

Relevant data from studies indicate that modifications to the structure can significantly affect its physical properties and biological activity .

Applications

Scientific Uses

3H-[1,2,4]Oxadiazolo[4,3-A]pyridine has several significant applications:

  • Medicinal Chemistry: Investigated for its pharmacological properties, including enzyme inhibition which is relevant in treating various diseases.
  • Material Science: Used as a building block for developing materials with specific electronic or optical properties.
  • Coordination Chemistry: Acts as a ligand in coordination complexes .

Research continues to explore its potential in drug discovery and development due to its unique properties and biological activities .

Historical Development and Nomenclature Evolution

Early Synthetic Approaches to Oxadiazole Heterocycles

The synthetic exploration of oxadiazole heterocycles began with simple unfused systems, where researchers employed cyclization and cycloaddition strategies to construct the 1,2,4-oxadiazole ring. Initial methodologies focused on the condensation of amidoximes with carboxylic acid derivatives (e.g., esters or acyl chlorides) under harsh conditions requiring high temperatures (140–160°C) and extended reaction times (24–48 hours). These reactions often proceeded through O-acylamidoxime intermediates, which underwent thermally induced cyclodehydration to form the oxadiazole core. For example, the reaction of benzamidoxime with acetyl chloride yielded 3,5-disubstituted-1,2,4-oxadiazoles, but with modest efficiency (typically 30–50% yields) and poor regioselectivity for asymmetric substrates [2] [5].

The development of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in the mid-20th century significantly improved cyclodehydration efficiency. These reagents facilitated intramolecular O→N acyl transfers at lower temperatures (80–100°C), enabling the synthesis of sterically congested oxadiazoles. Nevertheless, these methods faced limitations in substrate scope due to the incompatibility of acid-labile functional groups and the formation of toxic byproducts [3] [5]. A pivotal advancement came with oxidative cyclization strategies using iodine or hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene), which enabled the conversion of N-acylhydrazones or thiosemicarbazides to 1,2,4-oxadiazoles under milder conditions. For instance, iodine-mediated cyclization of acylthiosemicarbazides provided 2-amino-1,2,4-oxadiazoles in 60–85% yields, demonstrating superior functional group tolerance [4] [5].

Table 1: Early Synthetic Methods for 1,2,4-Oxadiazole Core Assembly

MethodConditionsKey IntermediateYield RangeLimitations
Thermal Cyclization140–160°C, 24–48 hO-Acylamidoxime30–50%Low regioselectivity, side products
POCl₃-Mediated80–100°C, 4–8 hN-Acylhydrazide50–75%Acid-sensitive groups incompatible
I₂/K₂CO₃ OxidativeRT–60°C, 2–6 hAcylthiosemicarbazide60–85%Requires stoichiometric oxidant
Hypervalent Iodine40–80°C, 1–3 hN-Acylhydrazone70–90%Cost of iodine reagents

These foundational approaches set the stage for adapting oxadiazole synthesis to fused architectures but required re-engineering to address the kinetic and thermodynamic challenges of annulation with pyridine rings.

Structural Characterization of Fused Oxadiazolo-Pyridine Systems

The fusion of 1,2,4-oxadiazole with pyridine introduces unique structural features distinct from monocyclic analogs. Early X-ray crystallographic studies of [1,2,4]oxadiazolo[4,3-a]pyridine derivatives revealed a near-planar bicyclic system with bond lengths and angles indicative of significant π-delocalization. The oxadiazole N-O bond (typically 1.35–1.38 Å) is shorter than single-bond references (1.40–1.45 Å), suggesting partial double-bond character due to resonance. Similarly, the C(8a)-N(1) bond connecting the oxadiazole and pyridine rings measures 1.32–1.34 Å, consistent with sp² hybridization and confirming effective conjugation across the fused system [1].

Spectroscopic techniques provided complementary insights into electronic properties. ¹H-NMR spectroscopy of 3H-[1,2,4]oxadiazolo[4,3-a]pyridines consistently shows deshielding of the pyridine H(6) proton (δ 8.9–9.2 ppm), attributable to the anisotropic effect of the adjacent oxadiazole ring. In ¹³C-NMR spectra, the C(3) carbon of the oxadiazole resonates at 165–170 ppm, characteristic of an sp²-hybridized carbon bonded to two heteroatoms. IR spectroscopy further confirms the presence of C=N and N-O stretches at 1610–1640 cm⁻¹ and 980–1010 cm⁻¹, respectively [1] [3].

Computational studies (DFT/B3LYP) revealed that the fused system exhibits a higher dipole moment (∼4.5 D) than isolated pyridine (2.2 D) or 1,2,4-oxadiazole (2.8 D), enhancing solubility in polar media. The HOMO is localized on the pyridine and oxadiazole N-O moiety, while the LUMO resides predominantly on the electron-deficient oxadiazole ring, underscoring the scaffold’s utility as an electron-accepting unit in medicinal chemistry [2].

Table 2: Key Structural Parameters of 3H-[1,2,4]Oxadiazolo[4,3-a]pyridine

ParameterExperimental DataComputational DataTechnique
N-O Bond Length1.35–1.38 Å1.36 ÅX-ray Diffraction
C(8a)-N(1) Bond Length1.32–1.34 Å1.33 ÅX-ray Diffraction
H(6) Chemical Shiftδ 8.9–9.2 ppm-¹H-NMR
C(3) Chemical Shiftδ 165–170 ppm-¹³C-NMR
C=N Stretch1610–1640 cm⁻¹1625 cm⁻¹IR Spectroscopy
Dipole Moment-4.5 DDFT/B3LYP

Chronological Advancements in [1,2,4]Oxadiazolo[4,3-a]pyridine Scaffold Discovery

The deliberate synthesis of the [1,2,4]oxadiazolo[4,3-a]pyridine scaffold emerged in the early 2000s as part of efforts to develop mitochondrial uncouplers with improved safety profiles over 2,4-dinitrophenol (DNP). Initial work focused on modifying BAM15 (5), a mitochondrial-selective uncoupler with a pyrazine core. Researchers hypothesized that replacing pyrazine with pyridine could enhance metabolic stability while retaining proton-shuttling capabilities. In 2014, the first-generation analog SHM115 (6) was synthesized via Buchwald-Hartwig amination of 4-chloro-3-nitropyridin-2-amine, followed by furoxan cyclization and reduction. SHM115 demonstrated tissue-specific distribution but suboptimal potency (EC₅₀ = 12 μM in L6 myoblasts) [1].

A breakthrough came with structural optimization via hydroxy group transposition from the 5- to 7-position of the pyridine ring, yielding SHO1122147 (7m) in 2024. This compound was synthesized through a six-step sequence:

  • Bromination of 4-chloro-3-nitropyridin-2-amine with NBS to form aniline 2 (83% yield).
  • Nucleophilic substitution with NaOMe to afford 3-bromo-4-methoxypyridine 3.
  • Cyclization using (diacetoxyiodo)benzene to form furoxan 4.
  • Triphenylphosphine-mediated reduction to furazanopyridine 5.
  • Buchwald-Hartwig coupling with anilines.
  • Deprotection with K₂CO₃ to yield 7-hydroxyoxadiazolopyridine derivatives [1].

SHO1122147 exhibited a 3.3-fold increase in uncoupling potency (EC₅₀ = 3.6 μM) over SHM115, attributed to optimized pKa (∼7.2) and logP (∼3.8) values. Pharmacokinetic studies in mice revealed a half-life of 2 h and Cₘₐₓ of 35 μM at 200 mg kg⁻¹ day⁻¹, with significant reductions in liver triglycerides in MASH models [1].

Table 3: Evolution of Key [1,2,4]Oxadiazolo[4,3-a]pyridine Derivatives

CompoundStructural FeatureSynthetic InnovationBiological ActivityYear
BAM15 (5)Pyrazine coreN/A (prototype)Mitochondrial uncoupler (EC₅₀ = 8 μM)2014
SHM115 (6)Pyridine core, 5-OHBromination/cyclization sequenceTissue distribution, EC₅₀ = 12 μM2020
SHS4121705Pyrazine core, 7-OHHydroxy transpositionLiver-targeted, t₁/₂ = 5.7 h2023
SHO1122147 (7m)Pyridine core, 7-OHSuzuki coupling/deprotectionEC₅₀ = 3.6 μM; MASH efficacy2024

These advancements underscore the scaffold’s potential in treating metabolic disorders, with modern derivatives achieving enhanced target engagement through rational structural modulation.

Properties

CAS Number

201943-84-2

Product Name

3H-[1,2,4]Oxadiazolo[4,3-A]pyridine

IUPAC Name

3H-[1,2,4]oxadiazolo[4,3-a]pyridine

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c1-2-4-8-5-9-7-6(8)3-1/h1-4H,5H2

InChI Key

SGJHWYHFLOCBOH-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CC=CC2=NO1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.